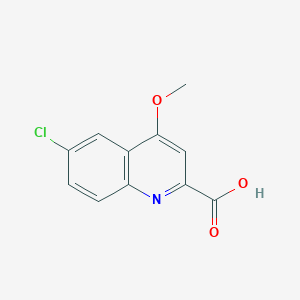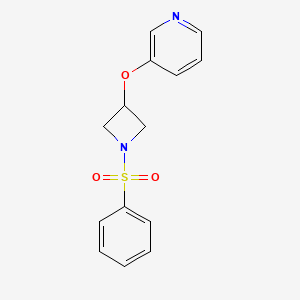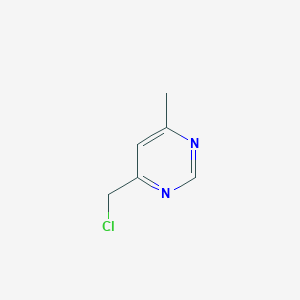
4-(Chloromethyl)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes its appearance (solid, liquid, gas, color, etc.) .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray diffraction, NMR, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .科学的研究の応用
Synthesis and Process Research
4-(Chloromethyl)-6-methylpyrimidine plays a pivotal role as an intermediate in the synthesis of various compounds with potential applications in the pharmaceutical and explosive industries. Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine , a crucial intermediate for anticancer drugs like dasatinib, from acetamidine hydrochloride and dimethyl malonate. This study underscores the importance of This compound in developing synthetic routes for valuable pharmaceuticals (Guo Lei-ming, 2012).
Antiviral Activity
The compound exhibits a foundation for developing antiviral agents. A. Holý et al. (2002) demonstrated that derivatives of This compound possess antiviral activity against herpes and retroviruses, including HIV-1 and HIV-2. This study signifies the compound's role in designing molecules with potential therapeutic applications against viral infections (A. Holý et al., 2002).
Chemical Process Development
R. Patil et al. (2008) emphasized the compound's utility in developing economic processes for producing 4,6-Dihydroxy-2-methylpyrimidine , another significant precursor for high explosives and medicinally valued products. Their work highlights the adaptability of This compound in various synthesis processes, contributing to the economic production of essential compounds (R. Patil et al., 2008).
Ligand Exchange and Coordination Chemistry
The flexibility of This compound extends to its use in coordination chemistry. E. Riesgo et al. (2001) explored its derivatives for ligand exchange on Cu(I), showcasing its potential in developing novel coordination complexes with specific electronic and structural properties. This aspect opens avenues for its application in materials science and catalysis (E. Riesgo et al., 2001).
Anti-Inflammatory and Antimicrobial Activities
Compounds derived from This compound exhibit a range of biological activities. M. Zaki et al. (2006) synthesized pyrazolopyranopyrimidines demonstrating moderate to potent anti-inflammatory activity. Similarly, S. El-Kalyoubi et al. (2015) developed novel derivatives showing antimicrobial activity, underscoring the compound's utility in designing new therapeutic agents (M. Zaki et al., 2006); (S. El-Kalyoubi et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-2-6(3-7)9-4-8-5/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZENUHPFDNKJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
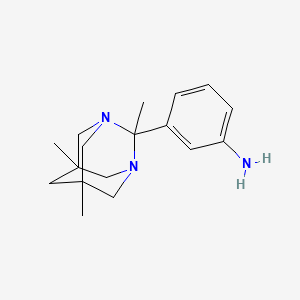
![[(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664891.png)
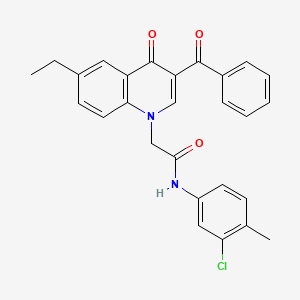


![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide](/img/structure/B2664897.png)
![1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2664898.png)
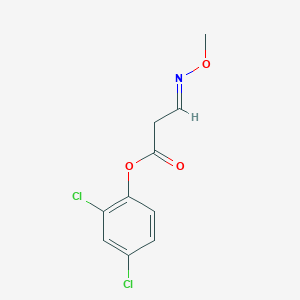
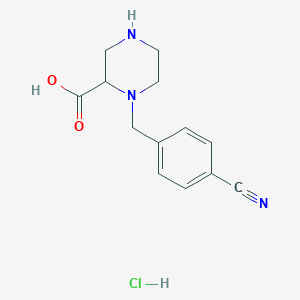

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)

